molecular formula C17H23N3O B1168599 synuclein CAS No. 119938-65-7

synuclein

货号: B1168599
CAS 编号: 119938-65-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Synuclein is a presynaptic neuronal protein abundantly expressed in the brain and intricately involved in the regulation of synaptic vesicle trafficking and neurotransmitter release . It is an intrinsically disordered protein that can interact with lipid membranes and plays a role as a molecular chaperone in the formation of SNARE complexes, which are critical for synaptic function . The pathological significance of Alpha-Synuclein is paramount; it is the primary component of Lewy bodies and Lewy neurites, the abnormal protein aggregates that are the hallmark pathological features of Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), collectively known as synucleinopathies . Mutations in the SNCA gene, which encodes Alpha-Synuclein, are linked to familial forms of Parkinson's, underscoring its central role in disease pathogenesis . In disease states, the protein misfolds and adopts a cross-beta sheet conformation, forming amyloid fibrils through a prion-like process of seeded nucleation, where pathological species template the misfolding of native protein . This recombinant human Alpha-Synuclein (1-140) is expressed in E. coli and purified to a high degree (>95%) . It is an essential tool for investigating the mechanisms of protein aggregation, toxicity, and propagation in synucleinopathies. Key research applications include in vitro aggregation studies, seeding experiments such as Seed Amplification Assays (SAA) to detect pathological conformers, investigating its interaction with lipid membranes and tubulin, and serving as a molecular standard . Furthermore, Alpha-Synuclein is a prominent target for therapeutic development, with investigational approaches including immunotherapies aimed at reducing its pathological burden . This product is provided as a highly monomeric starting material to ensure consistency and reliability in your experimental findings. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

属性

CAS 编号

119938-65-7

分子式

C17H23N3O

产品来源

United States

科学研究应用

Diagnostic Applications

Alpha-Synuclein as a Biomarker

Alpha-synuclein is increasingly recognized as a potential biomarker for diagnosing Parkinson's disease and related disorders. The development of assays that detect misfolded forms of alpha-synuclein has been pivotal. For instance, the alpha-synuclein seed amplification assay allows for the detection of pathological forms of the protein in biospecimens, even at low concentrations. This method shows promise for early diagnosis and monitoring disease progression in clinical settings .

Case Study: Skin Biopsies

Recent studies have demonstrated the effectiveness of skin biopsies in assessing alpha-synuclein aggregation as a diagnostic tool. A study analyzing autopsy samples revealed 94% sensitivity and 98% specificity for detecting Parkinson's disease through skin alpha-synuclein aggregation seeding activity . This finding underscores the potential for non-invasive diagnostic techniques that leverage alpha-synuclein detection.

Therapeutic Applications

Targeting Alpha-Synuclein in Drug Development

Given its central role in neurodegeneration, alpha-synuclein is a prime target for therapeutic interventions. Various strategies are being explored, including:

  • Immunotherapy: Active and passive immunization approaches aim to reduce alpha-synuclein aggregation and toxicity. Clinical trials are underway to evaluate the efficacy of these therapies in slowing disease progression .
  • Small Molecule Inhibitors: Compounds designed to inhibit the aggregation of alpha-synuclein are being investigated. These inhibitors may help restore normal protein function and prevent neuronal death associated with synucleinopathies .

Case Study: Clinical Trials

Clinical trials targeting alpha-synuclein have shown varying degrees of success. For example, therapies utilizing monoclonal antibodies against alpha-synuclein have demonstrated promise in reducing pathological aggregates in animal models, leading to improved neurological function . Ongoing trials will further elucidate their effectiveness in human subjects.

Mechanistic Insights into Neurodegeneration

Understanding Disease Pathophysiology

Research into alpha-synuclein has provided critical insights into the mechanisms underlying neurodegeneration. Abnormal forms of this protein are implicated in mitochondrial dysfunction, lysosomal impairment, and synaptic alterations that precede neuronal death .

Neuroinflammation and Alpha-Synuclein

Emerging evidence suggests that neuroinflammation plays a significant role in the pathogenesis of diseases associated with alpha-synuclein. The presence of inflammatory markers has been observed in early stages of neurodegeneration, indicating a potential link between inflammation and synaptic dysfunction . This understanding opens avenues for developing anti-inflammatory treatments targeting alpha-synuclein-related pathways.

Research Methodologies

Modeling Alpha-Synuclein Pathology

Various experimental models have been established to study the physiological and pathological roles of alpha-synuclein:

  • Transgenic Mouse Models: These models allow researchers to investigate the effects of human alpha-synuclein overexpression on neuronal function and behavior.
  • Viral Vector Techniques: Viral-mediated delivery systems have been utilized to induce alpha-synuclein pathology in specific neuronal populations, facilitating the study of disease mechanisms .

Summary Table: Applications of Alpha-Synuclein

Application Area Description Examples/Outcomes
Diagnostics Detection of misfolded alpha-synuclein as a biomarker for Parkinson's diseaseHigh sensitivity and specificity from skin biopsy studies
Therapeutics Targeting alpha-synuclein through immunotherapy and small molecule inhibitorsOngoing clinical trials evaluating monoclonal antibodies
Mechanistic Insights Understanding the role of alpha-synuclein in neurodegeneration and inflammationFindings linking neuroinflammation with synaptic dysfunction
Research Methodologies Use of transgenic models and viral vectors to study alpha-synuclein pathologyDevelopment of models that mimic human disease processes

化学反应分析

Catalytic Activity of Amyloid Fibers

Recent studies have demonstrated that amyloid fibers of α-synuclein can catalyze biologically relevant chemical reactions in vitro. Notably, these fibers exhibit significant esterase and phosphatase activities, which are not present in the monomeric form of the protein.

  • Esterase Activity : The hydrolysis of para-nitrophenyl acetate (pNPA) serves as a model reaction to assess esterase activity. The amyloid fibers showed a Michaelis constant (KMK_M) of 4.3 mM and a turnover number (kcatk_{cat}) of 0.011 s1^{-1}, resulting in a catalytic efficiency (ϵ\epsilon ) of 2.9, which is higher than that observed for amyloid β fibers (ε = 0.64) .

  • Phosphatase Activity : For phosphatase activity, α-synuclein amyloids catalyzed the dephosphorylation of para-nitrophenyl orthophosphate (pNPP). The kinetic studies revealed that these amyloids also exhibited significant phosphatase activity, indicating their potential role in biochemical pathways related to phosphorylation states in cells .

Mechanistic Insights into Catalysis

The catalytic activity of α-synuclein amyloids is attributed to specific amino acid residues that may form active sites similar to those found in classical enzymes. Key residues include:

  • Histidine (His) : Particularly His50, which plays a crucial role in dephosphorylation reactions.

  • Aspartate (Asp) and Glutamate (Glu) : These residues can act as acids in the catalytic triad.

  • Lysine (Lys) : Acts as a base.

  • Serine (Ser) and Threonine (Thr) : Potential nucleophiles involved in substrate cleavage .

Membrane Interaction and Amyloid Formation

The interaction between α-synuclein and lipid membranes significantly influences its aggregation into amyloid fibrils. Lipids not only promote the formation of these fibrils but also alter the structural dynamics of both the protein and lipid assemblies.

  • Accelerated Nucleation : The presence of negatively charged lipids has been shown to accelerate the primary nucleation step for amyloid fibril formation by inducing structural changes in lipid assemblies upon binding with α-synuclein .

  • Structural Changes : Binding to model membranes leads to a breakup of lipid assemblies into smaller particles, which can subsequently coalesce with α-synuclein to form amyloid fibrils .

Kinetic Studies on Aggregation

Kinetic studies using turbidimetry and Thioflavin T fluorescence have revealed insights into the aggregation process of α-synuclein:

  • In the absence of inhibitors like CMT-3, aggregation follows a sigmoidal curve with distinct phases indicating latency and exponential growth before reaching a stationary phase .

相似化合物的比较

Table 1: Structural and Functional Differences Among this compound Proteins

Property α-Synuclein β-Synuclein γ-Synuclein
Primary Localization Presynaptic terminals Presynaptic terminals Peripheral tissues (e.g., breast, ovary)
Aggregation Propensity High (forms Lewy bodies) Low (inhibits α-synuclein aggregation) Moderate (limited pathological data)
Disease Association PD, DLB, MSA Neuroprotective role observed Cancer (e.g., breast carcinoma)
Unique Sequence NAC region (residues 61–95) Lacks NAC domain No NAC domain

Key Findings :

  • β-synuclein suppresses α-synuclein aggregation and toxicity, suggesting a neuroprotective role .

Cross-Species and Structural Variants of α-Synuclein

Table 2: Mouse vs. Human α-Synuclein Fibrils

Property Mouse α-Synuclein Fibrils Human α-Synuclein Fibrils
Morphology Curvy, flexible Ribbon-like, flat, and straight
Hydrophobicity Reduced High
Pathogenicity Exacerbates spread in neurons Stronger seeding capacity in PD/MSA
Immunogenicity Weak immune response Robust immune activation

Key Findings :

  • Mouse α-synuclein fibrils structurally resemble human MSA-associated fibrils but exhibit reduced pathogenicity and altered biochemical properties .
  • Human A53T mutant α-synuclein forms larger aggregates and reduces cell viability more severely than wild-type α-synuclein .

Strain-Specific α-Synuclein Pathologies

Table 3: α-Synuclein Prion Strains in Synucleinopathies

Strain Type Structural Features Disease Association Pathogenic Effects
PD-Associated Tightly packed fibrils Lewy body formation Slow progression, synaptic dysfunction
MSA-Associated Twisted ribbons Glial cytoplasmic inclusions Rapid progression, oligodendroglial toxicity
LPS-Induced Flat, ribbon-like Neuroinflammation Synergistic toxicity with endotoxins

Key Findings :

  • PD and MSA are driven by distinct α-synuclein prion strains with unique structural and biological properties .
  • Bacterial endotoxins (e.g., LPS) induce α-synuclein fibril strains that exacerbate neuroinflammation and mitochondrial dysfunction .

Interaction with Other Neurodegenerative Proteins

Table 4: Cross-Pathology Interactions of α-Synuclein

Interacting Protein Mechanism Disease Context Outcome
Tau Co-aggregation PD-Dementia, DLB Accelerated cognitive decline
Amyloid-β (Aβ) Synergistic oligomerization Alzheimer’s-PD overlap Enhanced synaptic toxicity
LRP10 Feedback loop regulation Lewy body dementia (LBD) Modulates α-synuclein turnover

Key Findings :

  • α-Synuclein, tau, and Aβ act synergistically, worsening synaptic and cognitive deficits .
  • LRP10 and GBA form feedback loops with α-synuclein, influencing its aggregation and clearance .

Methodological and Biomarker Challenges

  • This variability complicates its utility as a standalone biomarker .
  • Therapeutic Strategies : PROTAC molecules targeting α-synuclein aggregates show promise in reducing insoluble α-synuclein levels by 30–50% in vitro .

准备方法

Induction Parameters

  • IPTG Concentration and Duration : Induction with 0.5–1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4–16 hours at 37°C is standard. Extended induction times (>12 hours) increase yield but risk inclusion body formation.

  • Temperature : Lower temperatures (25°C) during induction reduce aggregation-prone intermediates.

Extraction Methods

Four primary extraction protocols are compared below:

MethodKey StepsMonomer YieldPurityAggregation Kinetics
BoilingResuspension in high-salt buffer, 100°C for 20 min85%75%Fast nucleation
Acid PrecipitationpH reduction to 3.5, centrifugation100%89.9%Moderate elongation
Ammonium Sulfate47% (w/v) precipitation, dialysis78%82%Variable nucleation
Periplasmic LysisOsmotic shock, ion exchange chromatography96.5%95%Slow elongation

Data sourced from

Acid precipitation and periplasmic lysis yield the highest monomeric α-Syn, critical for avoiding pre-fibrillar aggregates. Boiling introduces thermal denaturation artifacts, while ammonium sulfate retains chaperone contaminants.

Purification Techniques and Chromatography

Post-extraction purification ensures removal of bacterial contaminants and misfolded α-Syn.

Ion Exchange Chromatography (IEX)

  • Buffer Conditions : Anion exchange (Q Sepharose) at pH 7.5 with 10 mM Tris effectively separates α-Syn from acidic contaminants.

  • Elution : Linear NaCl gradient (0–1 M) elutes α-Syn at ~300 mM NaCl.

Hydrophobic Interaction Chromatography (HIC)

  • Binding : 1 M ammonium sulfate promotes hydrophobic interactions, resolving α-Syn isoforms.

  • Applications : Removes lipopolysaccharides, a common endotoxin in E. coli preparations.

Size Exclusion Chromatography (SEC)

  • Column : Superdex 200 Increase (Cytiva) resolves monomeric α-Syn (14 kDa) from oligomers.

  • Yield Optimization : Pre-chromatography dialysis into low-ionic-strength buffers (e.g., 20 mM Tris pH 7.2) prevents column overload.

Post-Translational Modification Strategies

Phosphorylation at Serine-129 (pS129)

  • Enzymatic Phosphorylation : Casein kinase II (CK2) phosphorylates α-Syn in vitro with 90% efficiency.

  • Semisynthesis : Native chemical ligation incorporates phosphoserine at residue 129, enabling site-specific studies.

Acetylation and Ubiquitination

  • N-terminal Acetylation : Mimics endogenous α-Syn using E. coli acetyltransferase co-expression.

  • Ubiquitin Fusion : Enhances solubility but requires TEV protease cleavage post-purification.

Quality Control and Characterization

Mass Spectrometry

  • Native ESI-MS : Confirms monomeric mass (14,460 Da) and detects adducts (e.g., +42 Da from acetylation).

  • Phosphorylation Validation : MALDI-TOF identifies pS129 (+80 Da shift).

Aggregation Assays

  • Thioflavin T (ThT) Fluorescence : Acid-precipitated α-Syn aggregates fastest (T50 = 12 hours vs. 18 hours for periplasmic lysis).

  • Transmission Electron Microscopy (TEM) : Fibril morphology varies by purification method; acid-precipitated α-Syn forms long, unbranched fibrils.

Challenges in Human Brain-Derived α-Syn Preparation

Native α-Syn from human brain tissue presents unique hurdles:

StepIssueSolution
Tissue HomogenizationLipid-rich matrix interferes with solubility55% ammonium sulfate precipitation
Lewy Body ContaminationInsoluble aggregates co-purifyUltracentrifugation (100,000 × g)
OxidationMethionine sulfoxide formationAddition of 1 mM EDTA, anaerobic conditions

Adapted from

Immunoassay Platforms for α-Syn Quantification

Commercial kits vary in sensitivity and reproducibility:

Assay PlatformLOD (pg/mL)Inter-Lab CVClinical Utility
MesoScale Discovery2.410.2%Biomarker validation
Quanterix Simoa0.813.1%Early-stage PD detection
BioLegend ELISA9.834.9%Research use only

LOD = Limit of Detection; CV = Coefficient of Variation

常见问题

Q. How can researchers avoid overinterpreting in vitro α-synuclein toxicity data in preclinical studies?

  • Methodological Answer : Contextualize findings with in vivo models and human CSF/serum data. Use FINER criteria to evaluate feasibility and relevance:
  • Feasible : Balance high-throughput screens with physiological relevance.
  • Novel : Focus on understudied PTMs (e.g., nitration) or cell types (e.g., astrocytes).
  • Ethical : Avoid overreliance on immortalized cell lines lacking neuronal diversity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。